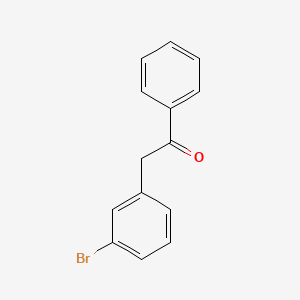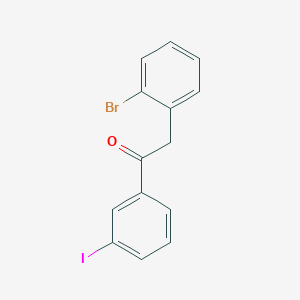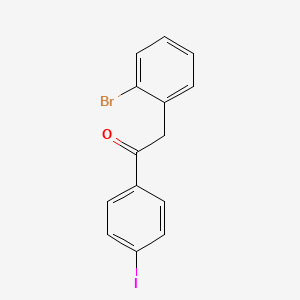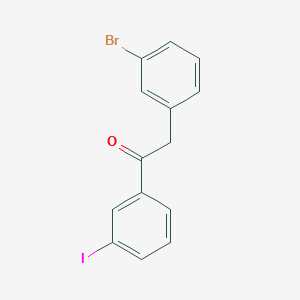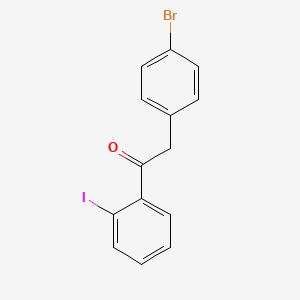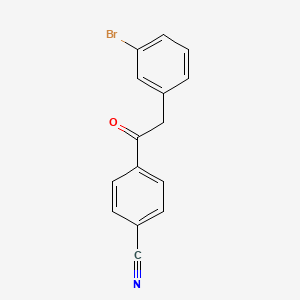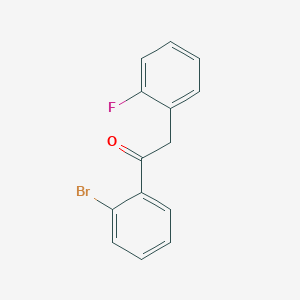
Ngic-I
Übersicht
Beschreibung
Ngic-I is a synthetic small molecule that has been developed as a potential therapeutic agent for a variety of diseases. This compound is a novel compound that has been shown to have significant anti-inflammatory and anti-oxidant properties. This compound is a non-toxic, orally active drug that has been used in preclinical and clinical studies to treat a range of conditions including diabetes, obesity, cardiovascular disease, and cancer. The molecular structure of this compound is composed of a cyclic peptide core, which is connected to an alkyl chain. This alkyl chain is then linked to an aromatic ring, which is connected to a hydrophobic tail. The structure of this compound gives it a unique set of properties which make it a promising therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Anwendungen in wiederaufladbaren Lithium-Ionen-Batterien
Ngic-I, eine ionische Flüssigkeit, hat wichtige Anwendungen in wiederaufladbaren Lithium-Ionen-Batterien gefunden . Es wird im Design, der Synthese und der Berechnung dieser Batterien eingesetzt . Die einzigartigen Eigenschaften von this compound machen es zu einer natürlichen Wahl für Hochleistungsanwendungen, einschließlich der Entwicklung neuer Batteriechemien .
Biokonservierung
This compound bietet aufgrund seiner intrinsischen Biokompatibilität einzigartige Anwendungen in der Biokonservierung . Es wird auf sein Potenzial zur Konservierung biologischer Materialien untersucht .
Anwendungen in der Nanotechnologie
This compound wird in verschiedenen Verfahren, Prozessen und Produkten im Zusammenhang mit der Nanotechnologie verwendet, insbesondere in der Nanobiotechnologie und Nanomedizin . Es wird für eine Reihe neuer industrieller Zwecke und akademischer Anwendungen entwickelt .
Synthesen von Nanosystemen
This compound wird bei der Synthese von Nanosystemen eingesetzt . Es spielt eine entscheidende Rolle bei der Entwicklung von Produkten im Nanobereich .
Membranfiltration
This compound wird im Prozess der Membranfiltration verwendet . Es unterstützt die Trennung von Komponenten auf nanoskaliger Ebene .
Biofilmbildung
This compound wird bei der Biofilmbildung eingesetzt . Es hilft bei der Bildung dünner, schleimiger Bakterienfilme, die an Oberflächen haften .
Biologische Trennungen
This compound wird in biologischen Trennungen eingesetzt . Es unterstützt die Trennung biologischer Moleküle .
Inhibition von PKC (Proteinkinase C)
This compound fungiert als Inhibitor von PKC (Proteinkinase C) . Studien am humanen CMV (Cytomegalovirus) zeigen, dass UL97-Kinasen durch this compound inhibiert werden können .
Wirkmechanismus
Target of Action
Ngic-I is a cell-permeable, selective indolocarbazole . The primary targets of this compound are Protein Kinase C (PKC) and UL97 kinases . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. UL97 kinases are a type of protein kinase found in human cytomegalovirus (CMV) that play a crucial role in viral replication .
Mode of Action
This compound functions as an inhibitor of PKC and UL97 kinases . By inhibiting these kinases, this compound disrupts their normal function, which can lead to changes in the phosphorylation state of proteins and impact various cellular processes .
Pharmacokinetics
It is mentioned that this compound is cell-permeable , which suggests that it can readily cross cell membranes and reach its target sites within cells.
Result of Action
The inhibition of UL97 kinases by this compound leads to the formation of pp65-rich aberrant cytoplasmic tegument aggregate . This suggests that this compound can affect the assembly of viral particles, potentially inhibiting the replication of human CMV .
Eigenschaften
IUPAC Name |
3-(14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O/c24-10-5-11-27-17-9-4-2-7-14(17)18-15-12-25-23(28)20(15)19-13-6-1-3-8-16(13)26-21(19)22(18)27/h1-4,6-9,26H,5,11-12H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIIOLJNSPALSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C4=CC=CC=C4N(C3=C5C(=C2C(=O)N1)C6=CC=CC=C6N5)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of NGIC-I against human cytomegalovirus (HCMV)?
A: this compound directly inhibits the activity of the HCMV-encoded protein kinase pUL97 . This kinase plays a critical role in viral replication, and its inhibition leads to a significant reduction in HCMV replication . Specifically, this compound prevents the formation of replication centers and disrupts the co-localization of pUL97 with the DNA polymerase processivity factor pUL44 . This interaction is crucial for efficient viral DNA replication.
Q2: What is the impact of this compound on the cytoplasmic events of the HCMV life cycle?
A: Research shows that this compound, alongside other methods of specifically inhibiting the kinase activity of pUL97, disrupts the normal formation of the viral cytoplasmic assembly compartment (AC) . This disruption manifests as:
Q3: What is the significance of targeting pUL97 for antiviral therapy?
A: The fact that a HCMV deletion mutant lacking a functional UL97 gene is completely insensitive to this compound strongly indicates that pUL97 is the critical target for this compound's antiviral activity . The high specificity of this compound for pUL97, coupled with the detrimental impact of pUL97 inhibition on HCMV replication, makes this viral kinase an attractive target for novel antiviral therapies. Furthermore, the development of resistance to current antiviral drugs is a growing concern, and targeting viral proteins like pUL97 could offer a new avenue for combating drug resistance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

